6-(2,2-DIBROMOVINYL)-1,3-BENZODIOXOL-4-YL METHYL ETHER
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Overview
Description
6-(2,2-DIBROMOVINYL)-1,3-BENZODIOXOL-4-YL METHYL ETHER is a chemical compound known for its unique structure and properties It is a derivative of benzodioxole, featuring a dibromoethenyl group and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,2-DIBROMOVINYL)-1,3-BENZODIOXOL-4-YL METHYL ETHER typically involves the reaction of 4-methoxy-1,3-benzodioxole with a dibromoethenylating agent. One common method involves the use of carbon tetrabromide and triisopropyl phosphite in dichloromethane under an argon atmosphere. The reaction mixture is cooled to low temperatures (2-4°C) and stirred until the starting materials are consumed .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Safety measures and proper handling of reagents are crucial due to the reactivity of the dibromoethenyl group.
Chemical Reactions Analysis
Types of Reactions
6-(2,2-DIBROMOVINYL)-1,3-BENZODIOXOL-4-YL METHYL ETHER undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of debrominated products.
Substitution: The dibromoethenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dibromoethenyl oxides, while reduction can produce debrominated benzodioxole derivatives.
Scientific Research Applications
6-(2,2-DIBROMOVINYL)-1,3-BENZODIOXOL-4-YL METHYL ETHER has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: The compound’s reactivity makes it useful in studying biochemical pathways and interactions.
Industry: Used in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of 6-(2,2-DIBROMOVINYL)-1,3-BENZODIOXOL-4-YL METHYL ETHER involves its interaction with molecular targets through its dibromoethenyl group. This group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The pathways involved may include enzyme inhibition or activation, depending on the specific target .
Comparison with Similar Compounds
Similar Compounds
Deltamethrin: A pyrethroid insecticide with a similar dibromoethenyl group.
(2,2-Dibromoethenyl)benzene: Shares the dibromoethenyl moiety but lacks the benzodioxole structure.
Uniqueness
6-(2,2-DIBROMOVINYL)-1,3-BENZODIOXOL-4-YL METHYL ETHER is unique due to the combination of the benzodioxole core and the dibromoethenyl group.
Properties
IUPAC Name |
6-(2,2-dibromoethenyl)-4-methoxy-1,3-benzodioxole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Br2O3/c1-13-7-2-6(4-9(11)12)3-8-10(7)15-5-14-8/h2-4H,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNMRLLIBMISKRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=C1OCO2)C=C(Br)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Br2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.98 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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